

VO-Ohpic Trihydrate: A Comparative Review of a Potent PTEN Inhibitor

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For researchers and professionals in drug development, the selective inhibition of key cellular signaling pathways is a critical area of investigation. **VO-Ohpic trihydrate** has emerged as a potent and specific small-molecule inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog), a central negative regulator of the PI3K/Akt signaling pathway. This guide provides a comprehensive comparison of **VO-Ohpic trihydrate**'s efficacy and specificity against other known PTEN inhibitors, supported by experimental data and detailed protocols.

Efficacy and Potency

VO-Ohpic trihydrate demonstrates significant potency in inhibiting the lipid phosphatase activity of PTEN.[1][2] This inhibition leads to the activation of downstream signaling molecules such as Akt and FoxO3a.[3][4] The in vitro efficacy of **VO-Ohpic trihydrate** has been quantified through its half-maximal inhibitory concentration (IC50), which is consistently reported in the low nanomolar range.

Table 1: In Vitro Potency of PTEN Inhibitors



Compound	PTEN IC50	Reference(s)
VO-Ohpic trihydrate	35 nM - 46 nM	[1][5][6][7]
bpV(phen)	38 nM	[8]
bpV(HOpic)	14 nM	[8]
SF1670	2 μΜ	[8]

Note: IC50 values can vary depending on the specific assay conditions and should be considered as a comparative metric.

The inhibition constants for **VO-Ohpic trihydrate** have been determined as Kic of 27 ± 6 nM and Kiu of 45 ± 11 nM, indicating a noncompetitive mode of inhibition.[5][7][9]

Specificity Profile

A key advantage of **VO-Ohpic trihydrate** is its high selectivity for PTEN over other phosphatases.[1][2] This specificity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Table 2: Selectivity of VO-Ohpic Trihydrate Against Other Phosphatases

Phosphatase	IC50	
CBPs	Micromolar range	
SopB	High nanomolar range	
Myotubularin	No significant inhibition	
SAC1	No significant inhibition	
РТР-β	No significant inhibition	

Data compiled from Rosivatz E, et al. ACS chemical biology, 2006.[1][2]

Cellular and In Vivo Effects







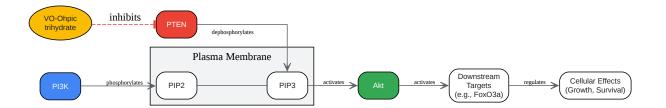
The inhibition of PTEN by **VO-Ohpic trihydrate** has been shown to have significant effects on cellular processes and in vivo models. In vitro studies have demonstrated that VO-Ohpic can inhibit cell viability and proliferation in certain cancer cell lines, particularly those with low PTEN expression.[3][4][10] It has also been shown to induce cellular senescence in hepatocellular carcinoma cells.[10]

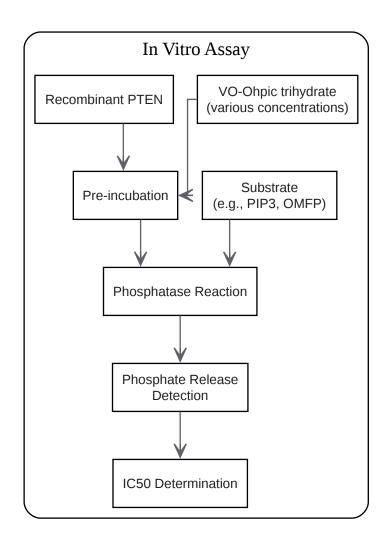
In vivo, administration of VO-Ohpic has been shown to significantly inhibit tumor growth in nude mice bearing xenografts of Hep3B cells.[3][10][11] Furthermore, it has demonstrated protective effects in models of cardiac ischemia-reperfusion injury, leading to increased survival and improved cardiac function.[1][3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental procedure, the following diagrams are provided.







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